molecular formula C8H8O2 B562176 2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone CAS No. 1189865-36-8

2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone

Cat. No.: B562176
CAS No.: 1189865-36-8
M. Wt: 143.193
InChI Key: JECYUBVRTQDVAT-AAYPNNLASA-N
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Description

1-2-Hydroxy(~2~H_4_)phenylethan-1-one is a chemical compound with a unique structure that includes deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-2-Hydroxy(~2~H_4_)phenylethan-1-one typically involves the introduction of deuterium atoms into the phenyl and ethanone groups. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: Using deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

    Direct Synthesis: Employing deuterated starting materials in the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-2-Hydroxy(~2~H_4_)phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-2-Hydroxy(~2~H_4_)phenylethan-1-one has several scientific research applications:

    Chemistry: Used as a model compound in studies of deuterium effects on reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems due to the presence of deuterium.

    Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.

    Industry: Utilized in the development of deuterated drugs and materials.

Mechanism of Action

The mechanism of action of 1-2-Hydroxy(~2~H_4_)phenylethan-1-one involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s reactivity and stability, leading to unique effects in various applications. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Hydroxyethoxy)phenyl]-2-hydroxy-2-methyl-1-propan-1-one
  • 2-Hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one
  • 4-(2-Hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone

Uniqueness

1-2-Hydroxy(~2~H_4_)phenylethan-1-one is unique due to the incorporation of deuterium atoms, which can alter its physical and chemical properties. This makes it valuable for specific research applications where the effects of deuterium are of interest.

Properties

IUPAC Name

2,2,2-trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECYUBVRTQDVAT-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C([2H])([2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662003
Record name 1-[2-Hydroxy(~2~H_4_)phenyl](~2~H_3_)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189865-36-8
Record name 1-[2-Hydroxy(~2~H_4_)phenyl](~2~H_3_)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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